FILIGENINA
Descripción general
Descripción
La filigenina es un compuesto lignano extraído del fruto de Forsythia suspensa, una planta ampliamente utilizada en la medicina tradicional china. Este compuesto es conocido por sus diversas actividades biológicas, que incluyen propiedades antiinflamatorias, antitumorales y antibacterianas . A pesar de su potencial, el desarrollo y la aplicación de la this compound son limitados debido a su baja biodisponibilidad y solubilidad .
Aplicaciones Científicas De Investigación
Química: La filigenina se utiliza como material de partida para la síntesis de otros compuestos bioactivos.
Mecanismo De Acción
La filigenina ejerce sus efectos a través de múltiples objetivos y vías moleculares:
Antiinflamatorio: La this compound inhibe la activación de la vía de señalización del factor nuclear kappa B (NF-κB), reduciendo la producción de citoquinas proinflamatorias.
Antibacteriano: La this compound interrumpe la formación de biopelículas bacterianas y provoca la fuga de ATP, lo que lleva a la muerte celular bacteriana.
Análisis Bioquímico
Biochemical Properties
Phillygenin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with Labrafil M1944CS, Cremophor EL, and polyethylene glycol 400 (PEG-400) in a self-microemulsifying drug delivery system . This interaction helps improve the oral bioavailability of Phillygenin .
Cellular Effects
Phillygenin has significant effects on various types of cells and cellular processes. It has been found to improve liver function and reduce the progress of liver fibrosis . Phillygenin inhibits the activation of hepatic stellate cells (HSCs), which are central to the development of liver fibrosis .
Molecular Mechanism
Phillygenin exerts its effects at the molecular level through various mechanisms. It inhibits the Wnt/β-catenin pathway, which plays a crucial role in the progression of liver fibrosis . By inhibiting this pathway, Phillygenin curbs liver fibrosis through the inhibition of HSC activation and collagen accumulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phillygenin change over time. The self-microemulsifying drug delivery system of Phillygenin exhibits satisfactory stability . The in vitro dissolution experiment indicated that the cumulative dissolution rate of the self-microemulsifying drug delivery system of Phillygenin was significantly better than that of free Phillygenin .
Dosage Effects in Animal Models
The effects of Phillygenin vary with different dosages in animal models. After oral administration in rats, the bioavailability of Phillygenin was significantly enhanced by the self-microemulsifying drug delivery system .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La filigenina se puede sintetizar mediante diversas reacciones químicas que involucran el precursor filirina. Un método común implica la hidrólisis de la filirina para producir this compound. Este proceso generalmente requiere condiciones ácidas o enzimáticas para descomponer el enlace glucosídico en la filirina .
Métodos de Producción Industrial: En entornos industriales, la this compound a menudo se extrae de Forsythia suspensa utilizando métodos de extracción con solventes. El material vegetal se seca y muele primero, luego se somete a extracción con solventes como etanol o metanol. El extracto luego se purifica utilizando técnicas como la cromatografía en columna para aislar la this compound .
Análisis De Reacciones Químicas
Tipos de Reacciones: La filigenina experimenta varias reacciones químicas, que incluyen:
Oxidación: La this compound se puede oxidar para formar diferentes derivados, que pueden exhibir actividades biológicas mejoradas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la this compound, lo que podría alterar sus propiedades farmacológicas.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan a menudo agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se pueden utilizar varios reactivos, incluidos halógenos y agentes alquilantes, en condiciones apropiadas.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de la this compound puede producir diferentes derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos de this compound sustituidos .
Comparación Con Compuestos Similares
La filigenina es única entre los compuestos lignanos debido a sus actividades biológicas y objetivos moleculares específicos. Los compuestos similares incluyen:
Filirina: El precursor glucósido de la this compound, que también exhibe propiedades antiinflamatorias y antioxidantes.
Epipinoresinol: Otro compuesto lignano con actividades antioxidantes y antiinflamatorias similares.
La this compound destaca por su potente actividad antibacteriana y su capacidad para inhibir la formación de biopelículas, lo que la convierte en un compuesto valioso para el desarrollo de nuevos agentes terapéuticos .
Propiedades
IUPAC Name |
4-[(3S,3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-26-20(14(15)10-27-21)12-4-6-16(22)18(8-12)24-2/h4-9,14-15,20-22H,10-11H2,1-3H3/t14-,15-,20+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJKKWDCUOOTEW-YJPXFSGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197588 | |
Record name | Phillygenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
487-39-8 | |
Record name | Phillygenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phillygenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SYLVATESMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/886IAL08GN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of phillygenin?
A1: Research indicates that phillygenin interacts with multiple molecular targets, influencing various signaling pathways. Some key targets include:* RhoA: Phillygenin directly targets RhoA, acting as an inhibitor and counteracting the effects of RhoA activators. This interaction modulates ROCK1 activity and downstream NF-κB/NFATc1/c-fos signaling, impacting osteoclast differentiation and bone loss. [] * Pregnane X Receptor (PXR): Phillygenin binds to PXR, inhibiting NF-κB P65 activity. This interaction contributes to its anti-inflammatory effects in acute lung injury models by suppressing the expression of phosphorylated JNK, P38, Erk, and P65. [] * Akt: Phillygenin allosterically inhibits Akt, reducing its phosphorylation and subsequently attenuating inflammatory responses and influencing glucose metabolic parameters. This inhibition affects downstream signaling pathways, including IKKα/β, NF-κB, and GSK3β. []* Cav2.2 Calcium Channels: Phillygenin inhibits Cav2.2 calcium channels in rat cerebrocortical nerve terminals, reducing calcium influx and suppressing glutamate release. This effect is linked to the suppression of the MAPK/ERK/synapsin I signaling cascade, suggesting a potential role in neuroprotection. []
Q2: How does phillygenin's interaction with these targets translate into its observed biological effects?
A2: Phillygenin's interaction with these targets triggers a cascade of downstream effects contributing to its diverse biological activities. For example:* Anti-inflammatory activity: By inhibiting NF-κB signaling through its interaction with PXR and Akt, phillygenin reduces the expression of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-18. [, ] This effect contributes to its efficacy in models of acute lung injury, arthritis, and colitis. [, , , ]* Anti-osteoclastogenic effect: Phillygenin's inhibition of RhoA leads to the suppression of osteoclast differentiation and bone resorption. This effect is mediated through the modulation of ROCK1 activity and the NF-κB/NFATc1/c-fos pathway. []* Anti-cancer activity: Phillygenin has shown anti-cancer effects in various models. While the specific mechanisms may vary depending on the cancer type, its interaction with targets like MELK [] and its modulation of cell cycle progression and apoptosis [, ] play crucial roles.
Q3: What is the molecular formula and weight of phillygenin?
A3: Phillygenin has the molecular formula C23H24O6 and a molecular weight of 396.43 g/mol. []
Q4: Are there any spectroscopic data available for characterizing phillygenin?
A4: Yes, spectroscopic techniques, especially nuclear magnetic resonance (NMR), have been extensively used to characterize phillygenin. ¹³C-NMR spectroscopy played a crucial role in determining the position of glucose linkage in phillyrin, a glycoside of phillygenin. []
Q5: What is known about the stability of phillygenin under various conditions?
A5: While specific stability data under varying conditions is limited in the provided research, one study developed a self-microemulsifying drug delivery system (SMEDDS) of phillygenin and reported satisfactory stability. [] This suggests that formulation strategies can be employed to enhance phillygenin's stability and bioavailability.
Q6: What formulation strategies have been explored to improve phillygenin's delivery?
A6: Researchers have investigated SMEDDS as a promising approach to enhance phillygenin's oral bioavailability. [] This formulation demonstrated significantly improved dissolution and bioavailability compared to free phillygenin in rat studies.
Q7: Is there information available regarding the safety profile and toxicology of phillygenin?
A7: While the provided research focuses on phillygenin's pharmacological activities, comprehensive toxicology studies and information on SHE regulations are limited within these papers.
Q8: What is known about the pharmacokinetics of phillygenin?
A8: Research suggests that phillygenin is efficiently absorbed after oral administration, with an oral bioavailability of 56.4% observed in mice. [] Following administration, two primary metabolites, hydroxylated and dimethylated phillygenin, have been identified in mouse urine. []
Q9: What in vitro models have been used to study phillygenin's activity?
A9: Various cell-based assays have been employed to investigate phillygenin's effects. Examples include:* RAW264.7 cells: This macrophage cell line is commonly used to study inflammation, and phillygenin has demonstrated anti-inflammatory effects in LPS-stimulated RAW264.7 cells. [] * BEAS-2B cells: This human bronchial epithelial cell line is used in respiratory disease models. Phillygenin was shown to attenuate inflammation and apoptosis in LPS-induced BEAS-2B cells. [] * A549 and SPC-A1 cells: These human lung adenocarcinoma cell lines are used in cancer research. Phillygenin inhibited proliferation and induced apoptosis in these cells. []* Primary Mouse Bone Marrow Macrophages (mBMMs): Phillygenin inhibited osteoclastogenesis in mBMMs, providing insights into its effects on bone metabolism. []
Q10: What in vivo models have been used to assess phillygenin's efficacy?
A10: Several animal models have been employed to evaluate phillygenin's therapeutic potential:* LPS-induced acute pneumonia: Phillygenin demonstrated protective effects in rat models of LPS-induced pneumonia, reducing lung injury, inflammatory cell infiltration, and cytokine levels. [, ] * DSS-induced colitis: Phillygenin alleviated symptoms in mice with DSS-induced colitis, improving disease activity index, colon length, and histological damage. [] It also protected the intestinal barrier and modulated gut microbiota. [, ] * Carbon tetrachloride (CCl4)-induced liver fibrosis: Phillygenin ameliorated liver injury, fibrosis, and inflammation in CCl4-treated mice, suggesting potential for treating liver fibrosis. []* Ovariectomy-induced bone loss: Phillygenin inhibited bone loss in ovariectomized mice, highlighting its potential for managing osteoporosis. []
Q11: How does the formulation of phillygenin affect its dissolution and solubility?
A11: Formulating phillygenin as SMEDDS significantly enhanced its dissolution rate compared to free phillygenin. [] This improved dissolution is likely a key factor contributing to the enhanced oral bioavailability observed with the SMEDDS formulation.
Q12: What are some key historical milestones in phillygenin research?
A12: Research on phillygenin has progressed from initial isolation and structural elucidation to exploring its therapeutic potential in various disease models. Early studies focused on its presence in traditional medicinal plants like Forsythia suspensa. Over time, research has uncovered its diverse biological activities, leading to investigations into its mechanisms of action and potential applications in areas like inflammation, cancer, and bone disorders. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.